molecular formula C18H22ClNO B1438145 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride CAS No. 1185061-40-8

4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride

Cat. No. B1438145
M. Wt: 303.8 g/mol
InChI Key: AAGJEYQWBJYSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185061-40-8. Its molecular weight is 303.83 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO.ClH/c1-2-6-16 (7-3-1)17-8-4-5-9-18 (17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.83 . More detailed physical and chemical properties are not available in my current resources.

Scientific Research Applications

  • Neuroprotective Agents : Compounds similar to 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride have been studied for their neuroprotective properties. For instance, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol shows promise as a neuroprotective agent due to its potent and selective N-methyl-D-aspartate (NMDA) antagonist properties (Chenard et al., 1995).

  • Antidementia Agents : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in the development of antidementia agents. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity, with some compounds being developed as antidementia agents (Sugimoto et al., 1990).

  • Analgesic Properties : The synthesis and evaluation of 3-methyl-4-(N-phenyl amido)piperidines have demonstrated their potential as analgesics. These compounds, such as cis-42, have been found to be significantly more potent than morphine, indicating their potential application in pain management (Lalinde et al., 1990).

  • Selective Estrogen Receptor Modulators (SERMs) : Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols have been designed as SERMs. These compounds are crucial in developing treatments for conditions like breast cancer and osteoporosis (Yadav et al., 2011).

  • Antifungal and Antioxidant Activities : 2,6-diaryl-3-methyl-4-piperidones and their derivatives have been synthesized and evaluated for their antifungal and antioxidant activities. Such compounds can have significant implications in treating fungal infections and managing oxidative stress-related disorders (Rameshkumar et al., 2003).

  • Parkinson's Disease Research : The study of 4-substituted piperidines, such as 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (MMPP), has contributed to understanding Parkinson's disease. These compounds have been used to induce Parkinson-like neurologic deficits in primates for research purposes (Wilkening et al., 1986).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

4-[(2-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGJEYQWBJYSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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